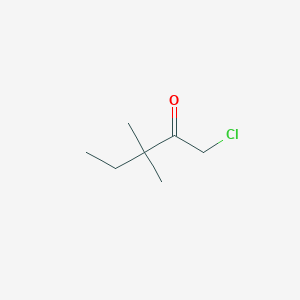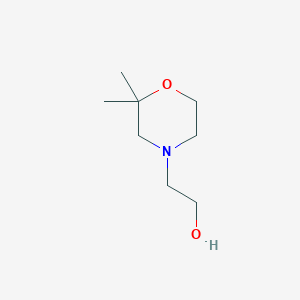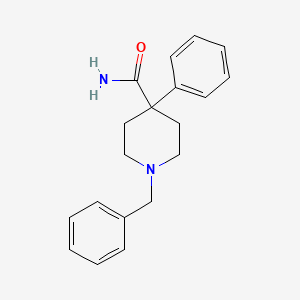
(R)-2-(Fluoromethyl)oxirane
Descripción general
Descripción
®-2-(Fluoromethyl)oxirane is an organic compound with the molecular formula C3H5FO It is a chiral epoxide, meaning it contains an oxirane ring (a three-membered cyclic ether) with a fluoromethyl substituent
Mecanismo De Acción
Target of Action
The primary target of ®-2-(Fluoromethyl)oxirane is the oxirane group . The oxirane group is known to be highly reactive and undergoes a wide variety of ring-opening reactions with a broad range of electrophiles and nucleophiles .
Mode of Action
The compound interacts with its targets through ring-opening reactions . These reactions are facilitated by the high reactivity of the oxirane group, which allows the compound to interact with a variety of electrophiles and nucleophiles .
Biochemical Pathways
The ring-opening reactions of the oxirane group provide new routes to other heterocyclic ring systems and functional groups . This suggests that the compound may affect a variety of biochemical pathways, although the specific pathways and their downstream effects would require further investigation.
Result of Action
The result of the compound’s action is the formation of new heterocyclic ring systems and functional groups through ring-opening reactions . These reactions could potentially lead to a variety of molecular and cellular effects, depending on the specific electrophiles and nucleophiles involved .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Fluoromethyl)oxirane typically involves the epoxidation of a fluoromethyl-substituted alkene. One common method is the reaction of ®-2-(Fluoromethyl)propene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Fluoromethyl)oxirane may involve the use of more scalable and cost-effective methods. This could include the use of catalytic systems to facilitate the epoxidation process, as well as continuous flow reactors to improve yield and efficiency. The choice of reagents and conditions would be optimized to ensure high enantioselectivity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Fluoromethyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of fluoromethyl-substituted alcohols or ethers.
Reduction: The compound can be reduced to form fluoromethyl-substituted alkanes.
Oxidation: Further oxidation of the oxirane ring can lead to the formation of diols or other oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under controlled conditions to avoid over-oxidation.
Major Products Formed
The major products formed from these reactions include fluoromethyl-substituted alcohols, ethers, alkanes, and diols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-2-(Fluoromethyl)oxirane has several applications in scientific research, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the effects of fluorine substitution on biological activity and metabolic stability.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Fluoromethyl)oxirane: The enantiomer of ®-2-(Fluoromethyl)oxirane, with similar chemical properties but different biological activity.
2-(Chloromethyl)oxirane: A related compound with a chloromethyl substituent instead of a fluoromethyl group.
2-(Bromomethyl)oxirane: Another related compound with a bromomethyl substituent.
Uniqueness
®-2-(Fluoromethyl)oxirane is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine substitution can enhance metabolic stability, alter lipophilicity, and influence the compound’s reactivity and selectivity in chemical reactions.
Propiedades
IUPAC Name |
(2R)-2-(fluoromethyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO/c4-1-3-2-5-3/h3H,1-2H2/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFAHDAXIUURLN-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309335 | |
| Record name | (2R)-2-(Fluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83398-56-5 | |
| Record name | (2R)-2-(Fluoromethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83398-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-(Fluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane, (fluoromethyl)-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















